ethyl 1-tert-butyl-1H-pyrazole-3-carboxylate

Lipophilicity Medicinal Chemistry Physicochemical Properties

Ethyl 1‑tert‑butyl‑1H‑pyrazole‑3‑carboxylate (CAS 682757‑49‑9) is the preferred pyrazole scaffold for medicinal chemistry programs targeting p38 MAP kinase and TGF‑β receptor type I inhibitors. The N1‑tert‑butyl group confers an optimal XLogP3 of 1.7 and a TPSA of 44.1 Ų, striking a critical balance between cellular permeability and metabolic stability that smaller (methyl/ethyl) or larger aromatic (phenyl) substituents cannot achieve. Available in 95‑98 % purity with full QC documentation, this building block reduces in‑house purification overhead and ensures batch‑to‑batch consistency for automated parallel synthesis and hit‑to‑lead SAR studies.

Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
CAS No. 682757-49-9
Cat. No. B11900319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-tert-butyl-1H-pyrazole-3-carboxylate
CAS682757-49-9
Molecular FormulaC10H16N2O2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C=C1)C(C)(C)C
InChIInChI=1S/C10H16N2O2/c1-5-14-9(13)8-6-7-12(11-8)10(2,3)4/h6-7H,5H2,1-4H3
InChIKeyTYTZOSYBGNRPPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-tert-butyl-1H-pyrazole-3-carboxylate (CAS 682757-49-9): A Pyrazole-3-carboxylate Building Block with Unique Lipophilic and Steric Properties


Ethyl 1-tert-butyl-1H-pyrazole-3-carboxylate (CAS 682757-49-9) is a 1,3-disubstituted pyrazole ester characterized by a tert-butyl group at the N1 position and an ethyl carboxylate at C3 [1]. This substitution pattern confers a computed logP (XLogP3) of 1.7 [2] and a topological polar surface area (TPSA) of 44.1 Ų [2], positioning it as a moderately lipophilic heterocyclic scaffold with favorable physicochemical properties for medicinal chemistry applications. The compound serves as a versatile intermediate in the synthesis of kinase inhibitors, particularly those targeting p38 MAP kinase and TGF-β receptor type I [3], where the bulky tert-butyl group influences binding pocket occupancy and metabolic stability [4].

Why Ethyl 1-tert-butyl-1H-pyrazole-3-carboxylate Cannot Be Replaced by Other Pyrazole-3-carboxylates


Substituting ethyl 1-tert-butyl-1H-pyrazole-3-carboxylate with other pyrazole-3-carboxylates—such as the unsubstituted ethyl ester (CAS 5932-27-4) or the phenyl analog (CAS 115315-95-2)—alters critical physicochemical and steric parameters that directly impact synthetic utility and biological performance [1]. The tert-butyl group at N1 introduces significant steric bulk, which influences regioselectivity in subsequent functionalization reactions and modulates lipophilicity, as evidenced by the XLogP3 value of 1.7 compared to 0.63 for ethyl 1H-pyrazole-3-carboxylate [2] and 2.4 for ethyl 1-phenyl-1H-pyrazole-3-carboxylate [3]. In kinase inhibitor programs, these differences can affect target binding, metabolic stability, and overall pharmacokinetic profiles [4], making direct substitution without re-optimization of the synthetic route or biological assay conditions a high-risk approach.

Quantitative Differentiation of Ethyl 1-tert-butyl-1H-pyrazole-3-carboxylate Against Analogous Pyrazole-3-carboxylates


Lipophilicity (XLogP3) Comparison: Ethyl 1-tert-butyl-1H-pyrazole-3-carboxylate vs. Common Pyrazole-3-carboxylate Analogs

Ethyl 1-tert-butyl-1H-pyrazole-3-carboxylate exhibits an XLogP3 value of 1.7 [1], which is 1.07 log units higher than ethyl 1H-pyrazole-3-carboxylate (XLogP3 = 0.63) [2] and 0.7 log units lower than ethyl 1-phenyl-1H-pyrazole-3-carboxylate (XLogP3 = 2.4) [3]. Compared to methyl 1H-pyrazole-3-carboxylate (LogP = 0.1963) [4], the target compound is 1.5 log units more lipophilic. This intermediate lipophilicity, conferred by the tert-butyl substituent, offers a balanced profile for cell permeability and aqueous solubility [5].

Lipophilicity Medicinal Chemistry Physicochemical Properties

Synthetic Efficiency: One-Step Pyrazole Formation with 76% Yield Under Mild Conditions

A published synthesis route for ethyl 1-tert-butyl-1H-pyrazole-3-carboxylate proceeds via condensation of ethyl 3-formyl-4-oxobutanoate with tert-butyl hydrazine hydrochloride in ethanol with triethylamine at 25 °C for 12 h, affording a 76% isolated yield after chromatographic purification . This one-step protocol contrasts with multi-step sequences often required for N-aryl or N-alkyl pyrazole-3-carboxylates that lack a pre-formed hydrazine component, and the mild reaction conditions minimize side-product formation . The reported 1H NMR (300 MHz) data confirm the structural integrity: δ 1.29-1.35 (m, 3H), 1.57 (s, 9H), 4.25 (q, 2H), 7.86 (s, 1H), 8.20 (s, 1H) .

Synthetic Methodology Process Chemistry Building Block Synthesis

Commercial Purity and Analytical Traceability: >95% Purity with Full Characterization Support

Ethyl 1-tert-butyl-1H-pyrazole-3-carboxylate is commercially available with a purity specification of 95+% (HPLC/GC) from multiple vendors, including Fluorochem (Product Code F909510) and Bidepharm . Bidepharm provides batch-specific QC documentation including NMR, HPLC, and GC analyses . This level of analytical characterization ensures reproducibility in downstream synthetic transformations, whereas lower-purity or uncharacterized in-class analogs may introduce unknown impurities that compromise reaction yields or biological assay results [1].

Quality Control Procurement Specifications Analytical Chemistry

Optimal Procurement Scenarios for Ethyl 1-tert-butyl-1H-pyrazole-3-carboxylate Based on Differentiated Evidence


Scaffold for p38 MAP Kinase and TGF-β Receptor Type I Inhibitor Synthesis

Given its documented use in patents for p38 kinase [1] and TGF-β receptor type I [2] inhibitors, ethyl 1-tert-butyl-1H-pyrazole-3-carboxylate is the preferred starting material when the target inhibitor series requires a moderately lipophilic (XLogP3 = 1.7) N1-tert-butyl pyrazole core. The bulky tert-butyl group provides beneficial steric hindrance and metabolic stability modulation [3], which can enhance kinase selectivity profiles compared to smaller N1-substituents (e.g., methyl or ethyl) or larger aromatic groups (e.g., phenyl).

Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity

When a lead series suffers from poor cellular permeability due to low lipophilicity (e.g., compounds based on ethyl 1H-pyrazole-3-carboxylate with LogP ~0.63) or from metabolic instability due to excessive lipophilicity (e.g., phenyl analogs with LogP ~2.4), ethyl 1-tert-butyl-1H-pyrazole-3-carboxylate offers an intermediate XLogP3 of 1.7 [4]. This balance is critical for achieving optimal LipE (Lipophilic Efficiency) metrics, making it a rational procurement choice for analog synthesis in hit-to-lead programs [5].

High-Throughput Synthesis Campaigns Requiring Reproducible Building Block Quality

For parallel synthesis libraries or high-throughput medicinal chemistry campaigns, the 76% one-step synthesis yield and commercial availability with 95+% purity and full QC documentation reduce both the risk of batch-to-batch variability and the need for in-house purification. This compound is particularly suited for automated liquid handling systems where consistent solubility and concentration are paramount.

Academic or Industrial Research on Pyrazole-Based Pharmacophores

In fundamental research exploring the structure-activity relationships (SAR) of pyrazole-containing bioactive molecules, ethyl 1-tert-butyl-1H-pyrazole-3-carboxylate serves as a versatile core that can be readily diversified at the C4 and C5 positions or via hydrolysis of the ethyl ester [6]. The tert-butyl group's influence on conformation and electronic distribution provides a distinct chemical space relative to other N1-substituted pyrazoles, making it a valuable comparator in SAR studies.

Technical Documentation Hub

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